REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].ClCCl.C(=O)(O)[O-].[Na+].C[N+](C)(C)C.Cl[I-:24]Cl>O.CO>[I:24][C:7]1[C:6]([CH3:9])=[CH:5][C:3]([NH2:4])=[C:2]([CH3:1])[CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)C.Cl[I-]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
WASH
|
Details
|
washed with 5% aqueous sodium thiosulfate (500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |